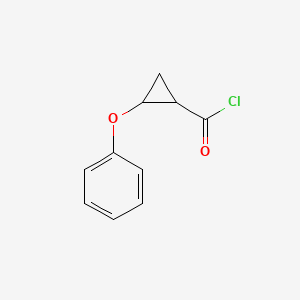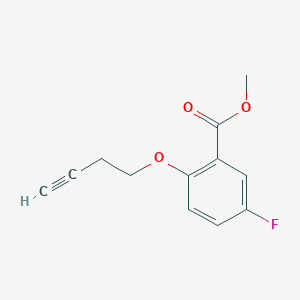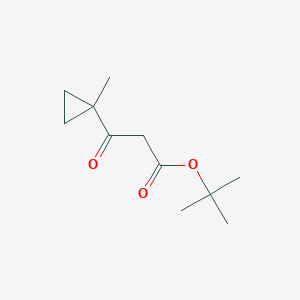
t-Butyl 3-(1-methylcyclopropyl)-3-oxopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester is a chemical compound with the molecular formula C10H16O3. It is known for its unique cyclopropane structure, which imparts significant strain and reactivity to the molecule. This compound is often used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 1-methylcyclopropanecarboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反应分析
Types of Reactions
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or other derivatives.
科学研究应用
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester involves its interaction with various molecular targets. The strained cyclopropane ring makes it highly reactive, allowing it to participate in a range of chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
1-Methylcyclopropanecarboxylic acid: Shares the cyclopropane structure but lacks the ester group.
tert-Butyl cyclopropanecarboxylate: Similar ester structure but with different substituents.
Cyclopropanecarboxylic acid derivatives: Various derivatives with different functional groups attached to the cyclopropane ring.
Uniqueness
1-Methyl-beta-oxocyclopropanepropanoic acid 1,1-dimethylethyl ester is unique due to its combination of a strained cyclopropane ring and an ester functional group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
tert-butyl 3-(1-methylcyclopropyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H18O3/c1-10(2,3)14-9(13)7-8(12)11(4)5-6-11/h5-7H2,1-4H3 |
InChI 键 |
CHBUAVKFDIVTMW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)C(=O)CC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


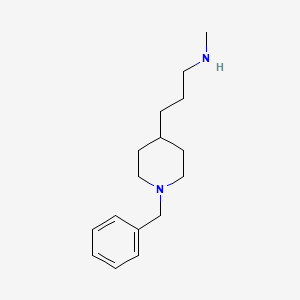
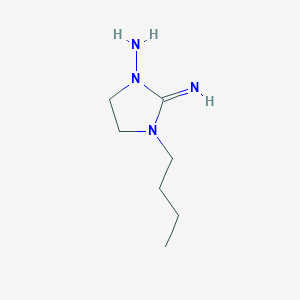
![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 1,6,7,8,9,9a-hexahydro-6-methyl-4-oxo-](/img/structure/B13969889.png)
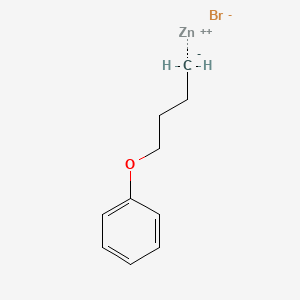

![O-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B13969913.png)
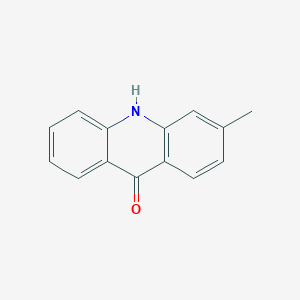
![[3,6-Dioxo-5-(propan-2-yl)piperazin-2-yl]acetic acid](/img/structure/B13969920.png)
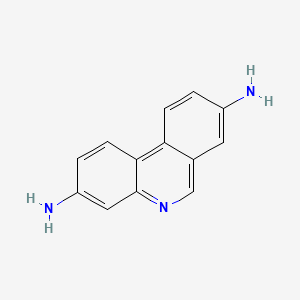
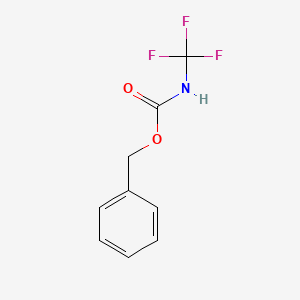
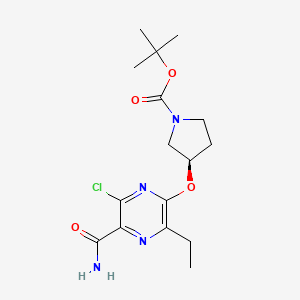
![5-bromo-2,6-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13969938.png)
